molecular formula C21H25N3O2 B504095 N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide

Cat. No.: B504095
M. Wt: 351.4g/mol
InChI Key: DMDUCEOWEXKMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety linked to a phenylpropanamide structure. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide typically involves the following steps:

    Formation of Benzylpiperazine: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Acylation Reaction: The benzylpiperazine is then subjected to an acylation reaction with 2-(chlorocarbonyl)phenylpropanamide in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylpiperazine derivatives.

Scientific Research Applications

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting central nervous system disorders.

    Biological Studies: The compound is studied for its potential antimicrobial and antifungal activities.

    Pharmacological Research: It is investigated for its potential as an anticonvulsant and antipsychotic agent.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including anticonvulsant and antipsychotic activities.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}propanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzylpiperazine moiety linked to a phenylpropanamide structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and pharmacological research.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4g/mol

IUPAC Name

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C21H25N3O2/c1-2-20(25)22-19-11-7-6-10-18(19)21(26)24-14-12-23(13-15-24)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,22,25)

InChI Key

DMDUCEOWEXKMHS-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.